2,5-bis(3-octylthiophen-2-yl)thiophene

Organic Field-Effect Transistors Charge Carrier Mobility Polymer Fractionation

Sourcing 2,5-bis(3-octylthiophen-2-yl)thiophene from generic suppliers often results in inconsistent polymer performance due to undefined alkyl chain regiospecificity. This monomer guarantees exact 3-octyl substitution geometry for PDOTT synthesis. - Delivers charge-carrier mobility tunable over 3 orders of magnitude via degree of polymerization control. - Enables reversible redox switching with superior long-cycle-life stability vs. P3OT. - HOMO level adjustable from -5.10 to -4.90 eV for optimized Voc matching in OPV devices. - Low-polydispersity fractions enable 2D supramolecular order in thin films.

Molecular Formula C28H40S3
Molecular Weight 472.8 g/mol
CAS No. 155166-89-5
Cat. No. B3105789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-bis(3-octylthiophen-2-yl)thiophene
CAS155166-89-5
Molecular FormulaC28H40S3
Molecular Weight472.8 g/mol
Structural Identifiers
SMILESCCCCCCCCC1=C(SC=C1)C2=CC=C(S2)C3=C(C=CS3)CCCCCCCC
InChIInChI=1S/C28H40S3/c1-3-5-7-9-11-13-15-23-19-21-29-27(23)25-17-18-26(31-25)28-24(20-22-30-28)16-14-12-10-8-6-4-2/h17-22H,3-16H2,1-2H3
InChIKeyKTCQQLXSHIGYTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Bis(3-octylthiophen-2-yl)thiophene Overview


2,5-Bis(3-octylthiophen-2-yl)thiophene, also systematically named 3,3''-dioctyl-2,2':5',2''-terthiophene, is a regiospecifically substituted oligothiophene monomer [1]. It features a central thiophene ring flanked by two 3-octylthiophene units, creating an extended π-conjugated core with twin solubilizing n-octyl side chains . This compound is a critical building block for synthesizing poly(3,3''-dialkyl-2,2':5',2''-terthiophene)s, a class of regioregular conjugated polymers employed as active layers in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) [2].

2,5-Bis(3-octylthiophen-2-yl)thiophene Substitution Risk


Substituting 2,5-bis(3-octylthiophen-2-yl)thiophene with its closest analogs (e.g., 3,3''-dihexyl- or 3,3''-didodecyl-terthiophene) is not a viable procurement strategy for performance-critical organic electronics. The length of the alkyl side chain is a primary determinant of the resulting polymer's solubility, solid-state packing, and charge transport mobility [1]. Even within the same poly(3,3''-dialkylterthiophene) family, polymer properties are exquisitely sensitive to monomer structure; a fourfold increase in the degree of polymerization can alter charge carrier mobility by over three orders of magnitude [2]. Therefore, changing the monomer's alkyl chain length will fundamentally alter the polymer's physicochemical parameters and final device performance, rendering generic interchange scientifically unsound.

2,5-Bis(3-octylthiophen-2-yl)thiophene Performance Benchmarks


Charge Carrier Mobility vs. Molecular Weight

Poly(3,3''-dioctyl-2,2':5',2''-terthiophene) (PDOTT), synthesized from this monomer, demonstrates a charge carrier mobility that is highly dependent on molecular weight, a behavior that is strikingly similar to that of fractionated regioregular poly(3-hexylthiophene) (P3HT), the benchmark polymer in the field [1]. For PDOTT, a fourfold increase in the degree of polymerization (DPn) resulted in an increase of the carriers' mobility by more than 3 orders of magnitude [1]. This property allows for the predictable tuning of semiconductor performance through synthesis control, a critical feature for reproducible device fabrication.

Organic Field-Effect Transistors Charge Carrier Mobility Polymer Fractionation

Reversible Redox Switching Stability

A comparative spectroelectrochemical study revealed that poly(dioctylterthiophene) (PDOTT) is much more promising than its analog, poly(3-octylthiophene) (P3OT), for electrochemical and electrochromic applications because it shows a perfectly reversible spectral response to potential switching [1]. This superior electrochemical stability is a direct consequence of the dimeric terthiophene monomer structure, which leads to a polymer with distinct redox properties compared to polymers derived from simple 3-alkylthiophene monomers.

Electrochromism Spectroelectrochemistry Redox Stability

HOMO Level Modulation with Molecular Weight

The electronic structure of PDOTT is precisely tunable through control of its degree of polymerization, a property imparted by the well-defined monomer. For the five fractionated samples, the HOMO level, determined by cyclic voltammetry, systematically shifted from -5.10 eV for the lowest molecular weight fraction to -4.90 eV for the highest molecular weight fraction [1]. This represents a 0.20 eV tunability in the HOMO level, which is critical for optimizing energy level alignment in multi-layer devices like OPVs and perovskite solar cells.

Polymer Electronics HOMO Level Tuning Cyclic Voltammetry

Optical Band Gap vs. Molecular Weight

The optical band gap of PDOTT, derived from the monomer, exhibits a consistent and predictable decrease with increasing molecular weight, manifested by an increasing bathochromic shift of the π-π* transition band [1]. This phenomenon is directly comparable to the behavior observed in poly(3-alkylthiophene)s. Systematic control over the band gap is essential for optimizing light absorption in OPV active layers.

Optical Spectroscopy Band Gap Structure-Property Relationship

Solution Processability via Dioctyl Side Chains

The 3,3''-dioctyl substitution pattern is specifically designed to impart solubility to the resulting polymers in common organic solvents, a feature that is not equally achieved with shorter-chain analogs [1]. The resulting poly(3,3''-dioctyl-2,2':5',2''-terthiophene) can be solution-processed for thin-film device fabrication via techniques such as spin-coating and inkjet printing [1][2]. This is a critical requirement for low-cost, large-area organic electronics manufacturing.

Solution Processability Side-Chain Engineering Polymer Solubility

Polydispersity Impact on Supramolecular Order

Scanning tunneling microscopy (STM) investigations of PDOTT layers deposited on highly oriented pyrolytic graphite (HOPG) have shown that polydispersity is a key factor seriously limiting supramolecular ordering, highlighting an additional, often overlooked specification for advanced applications [1]. This monomer can be used to produce fractionated, low-polydispersity polymer samples, a pre-requisite for achieving high-quality 2D crystalline order required for high-performance devices.

Supramolecular Organization Scanning Tunneling Microscopy Polymer Self-Assembly

2,5-Bis(3-octylthiophen-2-yl)thiophene Application Scenarios


Predictable High-Mobility OFETs

This monomer is the precursor to PDOTT, a semiconductor whose charge carrier mobility can be tuned over three orders of magnitude by controlling the degree of polymerization, a behavior quantitatively benchmarked against the industry standard P3HT [1]. This makes it ideal for OFET applications where precise current modulation is required, such as in active-matrix displays and sensor arrays.

Long-Life Electrochromic Devices

For electrochromic windows, displays, or smart glass, the perfectly reversible redox switching of PDOTT, which outperforms the more common P3OT polymer, is a critical durability advantage [2]. Procuring this specific monomer is essential for fabricating devices with the demonstrated long-cycle-life stability.

Tunable Energy Levels for OPVs and Perovskite Cells

The ability to fine-tune the HOMO level of the resulting polymer by 0.20 eV through molecular weight control [1] is a powerful tool for optimizing the open-circuit voltage (Voc) in bulk-heterojunction OPVs or as a hole-transporting layer in perovskite solar cells. This monomer enables the synthesis of a polymer whose energy levels can be precisely matched to a chosen acceptor or perovskite absorber.

Controlled Polymerization for Supramolecular Structures

Research has shown that achieving high-quality 2D supramolecular order in PDOTT films requires low-polydispersity polymer fractions [3]. This makes the monomer a key starting point for fundamental studies on charge transport in ordered organic semiconductors and for niche applications where grain-boundary-free films are essential.

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